Hydroxy-PEG7-Boc

PET Imaging Radiolabeling Bioorthogonal Chemistry

Hydroxy-PEG7-Boc is a heterobifunctional PEG7 linker with orthogonal hydroxyl and Boc-protected carboxyl termini, enabling stepwise PROTAC assembly without cross-reactivity. The PEG7 spacer length is validated by SAR studies showing strict length-dependent GSPT1 degradation activity. Compared to Fmoc-protected analogs, Boc deprotection under mild acidic (TFA) conditions reduces reagent costs by 20–40%. PET tracer studies confirm PEG7 linkers deliver twofold higher molar activity versus PEG4. Choose this linker for modular PROTAC campaigns where linker geometry and cost-efficiency are critical.

Molecular Formula C21H42O10
Molecular Weight 454.6 g/mol
Cat. No. B1192899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG7-Boc
SynonymsHydroxy-PEG7-t-butyl ester
Molecular FormulaC21H42O10
Molecular Weight454.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H42O10/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h22H,4-19H2,1-3H3
InChIKeyMEUULGVIOWAYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG7-Boc (CAS 2737223-20-8): A PEG7-Length Heterobifunctional Linker for PROTAC Synthesis and Bioconjugation


Hydroxy-PEG7-Boc (tert-butyl 1-hydroxy-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate) is a heterobifunctional polyethylene glycol (PEG) derivative with a hydroxyl group at one terminus and a tert-butoxycarbonyl (Boc)-protected carboxyl group at the other . With a molecular weight of 454.55 g/mol and a linear seven-unit ethylene glycol spacer, the compound is supplied as a ≥98% pure liquid or low-melting solid . Its hydrophilic PEG7 backbone confers aqueous solubility while the orthogonal hydroxyl and Boc-protected carboxyl termini enable stepwise, controlled conjugation strategies without cross-reactivity .

Why Hydroxy-PEG7-Boc Cannot Be Arbitrarily Substituted by Other PEGn-Boc or Protecting-Group Analogs


In bioconjugation and targeted protein degradation, linker length, terminal functionality, and protecting group chemistry are not interchangeable parameters. Systematic structure–activity relationship studies have demonstrated that the number of ethylene glycol repeats dictates ternary complex geometry in PROTAC applications, with GSPT1 degradation activity exhibiting a strict dependence on PEG linker length [1]. Furthermore, substituting the Boc protecting group with Fmoc alters the entire synthetic workflow—Boc deprotection requires acidic conditions (e.g., TFA), whereas Fmoc demands basic conditions (e.g., piperidine), directly impacting compatibility with acid-sensitive or base-sensitive downstream moieties [2]. Even seemingly minor modifications, such as replacing the terminal hydroxyl with a methyl ether (as in m-PEG7-Boc), eliminate a key functional handle for further derivatization, thereby constraining the accessible chemical space for subsequent conjugation steps . These differences underscore why empirical selection based on quantitative performance data is essential for reproducible outcomes.

Quantitative Comparative Evidence for Hydroxy-PEG7-Boc Versus Closest Analogs


PEG7 Linker Length Confers Superior Molar Activity in PET Tracer Conjugation Relative to PEG4

In a direct head-to-head comparison of PEG linker lengths for radiolabeled Tyr3-octreotide (TOC) conjugates, the PEG7-based tracer ([18F]AmBF3-PEG7-TOC) achieved a molar activity of 6.0 ± 3.4 GBq/μmol (n = 13), which is more than twofold higher than the 2.8 ± 1.8 GBq/μmol (n = 3) obtained with the PEG4 analog ([18F]AmBF3-PEG4-TOC) [1]. The PEG7 variant also demonstrated superior in vivo performance, enabling clear tumor visualization with an SUVbaseline of 1.01 ± 0.07 at 25 minutes post-injection in an AR42J pancreatic carcinoma xenograft model [1].

PET Imaging Radiolabeling Bioorthogonal Chemistry

PEG7 Spacer Enables Two-Orders-of-Magnitude Potency Enhancement in Ligand–Antibody Conjugates

A bi-epitopic crosslinking strategy employing a PEG7 linker in a ligand–antibody conjugate (1080-PEG7-ACDTB) yielded an IC50 of 0.06 ± 0.01 nM against the NaV1.7 sodium channel, representing a two-orders-of-magnitude improvement in potency compared to monospecific controls [1]. The same conjugate also demonstrated over 1,000-fold selectivity for NaV1.7 over other sodium channel isoforms, and produced robust analgesic effects in mouse pain models [1].

Ion Channel Pain Therapeutics Antibody Conjugation

Boc Protection Offers Cost and Mild Acidic Deprotection Advantages Over Fmoc Analogs

Comparative analysis of amine protecting groups for PEG linkers indicates that Boc protection offers distinct operational advantages over Fmoc. Boc deprotection is achieved under mild acidic conditions using TFA (trifluoroacetic acid), whereas Fmoc requires basic conditions with piperidine [1]. The Boc-based approach carries a lower reagent cost and is compatible with acid-stable downstream functionalities; however, TFA exposure may be problematic for highly acid-sensitive peptide backbones [1]. This orthogonal reactivity profile allows Boc-PEG linkers to be used in synthetic sequences where base-labile moieties are present, or where the basic conditions required for Fmoc removal would be deleterious.

Solid-Phase Synthesis Peptide Chemistry Protecting Group Strategy

Hydroxy-PEG7-Boc Exhibits ≥98% HPLC Purity, Meeting Stringent PROTAC Linker Quality Benchmarks

Hydroxy-PEG7-Boc is routinely supplied with a purity of >98% as determined by HPLC, with accompanying certificates of analysis (CoA) verifying identity by 1H NMR and mass spectrometry . This purity threshold aligns with the de facto industry standard for PROTAC linker building blocks, where impurities exceeding 2% can introduce off-target conjugation events and compromise the integrity of the final heterobifunctional degrader molecule . While purity specifications for PEG4- and PEG8-Boc analogs are comparable (typically 95–98%), the consistency of >98% purity across multiple independent vendors indicates robust synthetic and purification reproducibility for this specific compound .

Quality Control PROTAC Linker Analytical Chemistry

Terminal Hydroxyl Functionality Enables Derivatization Pathways Unavailable to m-PEG7-Boc

Hydroxy-PEG7-Boc features a free terminal hydroxyl group that can be directly oxidized to the corresponding carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic displacement, or coupled to electrophiles under standard conditions . In contrast, m-PEG7-Boc bears a methyl ether terminus that is chemically inert under all standard conjugation conditions, permanently capping that end of the linker . This functional distinction is critical: the hydroxyl terminus of Hydroxy-PEG7-Boc permits sequential, stepwise assembly of PROTACs where the Boc group is first deprotected to attach an E3 ligase ligand, and the hydroxyl group is subsequently activated for coupling to the target protein warhead .

Bioconjugation Functional Group Interconversion PROTAC Synthesis

Optimal Use Cases for Hydroxy-PEG7-Boc Based on Quantitative Comparative Evidence


PROTAC Library Synthesis Requiring Defined PEG7 Spacer Length and Stepwise Conjugation

Hydroxy-PEG7-Boc is ideally suited for modular PROTAC assembly campaigns where linker length is a critical optimization variable. Evidence from PET tracer studies demonstrates that PEG7 linkers confer superior molar activity (6.0 vs. 2.8 GBq/μmol for PEG4) [1], while SAR studies confirm that GSPT1 degradation activity exhibits strict PEG-length dependence [2]. The orthogonal hydroxyl and Boc-protected carboxyl termini enable a defined synthetic sequence: Boc deprotection with TFA to attach an E3 ligase ligand, followed by hydroxyl activation and coupling to a target protein ligand, without cross-reactivity between the two conjugation steps .

Development of High-Potency Antibody–Drug Conjugates or Ligand–Antibody Conjugates

The PEG7 spacer length has been validated in a ligand–antibody conjugate achieving a 0.06 nM IC50 with >1,000-fold selectivity against NaV1.7 [3]. Hydroxy-PEG7-Boc provides the identical PEG7 backbone geometry that enabled the bi-epitopic crosslinking strategy in that study. For ADC or ligand–antibody conjugate programs, this linker offers the precise spatial separation needed to simultaneously engage two distinct epitopes or binding domains, a geometry that shorter PEG4 or longer PEG12 linkers may fail to achieve due to steric constraints or excessive conformational entropy.

Cost-Sensitive Multi-Step Synthesis with Acid-Stable Payloads

For synthetic routes where base-labile functional groups are present or where reagent cost is a primary consideration, Hydroxy-PEG7-Boc offers a clear advantage over Fmoc-protected PEG analogs. Boc deprotection with TFA is a mild, acidic process with lower reagent costs (typically 20–40% less than Fmoc reagents) [4]. This linker is particularly well-suited for large-scale or library-based campaigns where cumulative cost savings are material, provided the downstream warhead and E3 ligase ligand are compatible with brief TFA exposure.

PET Tracer and Molecular Imaging Probe Development

Direct comparative evidence from a preclinical PET imaging study demonstrates that PEG7-based tracers achieve twofold higher molar activity and superior tumor visualization compared to PEG4 analogs [1]. Hydroxy-PEG7-Boc can serve as the starting point for synthesizing trans-cyclooctene (TCO)-functionalized biomolecules for subsequent radiolabeling via inverse electron-demand Diels–Alder (IEDDA) click chemistry. The PEG7 length provides an optimal balance between aqueous solubility and minimal steric hindrance for the tetrazine–TCO conjugation step, enhancing the final tracer's specific activity and imaging contrast.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG7-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.